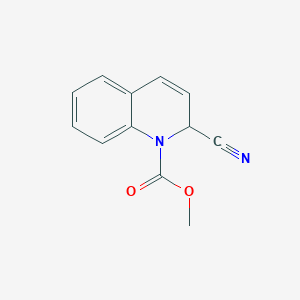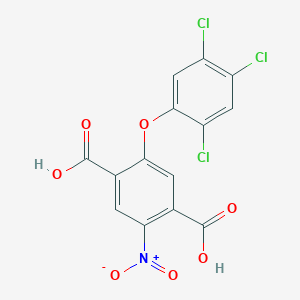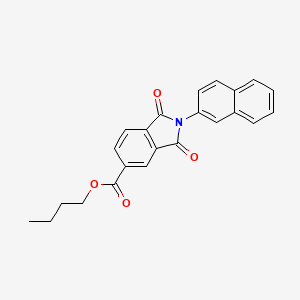
methyl 2-cyano-2H-quinoline-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-cyano-2H-quinoline-1-carboxylate is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This compound is characterized by a quinoline ring system with a cyano group and a carboxylate ester group, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyano-2H-quinoline-1-carboxylate typically involves the reaction of anthranilic acid derivatives with malonic acid equivalents . One common method includes the use of benzaldehyde, methyl cyanoacetate, and an aromatic amine under solvent-free conditions with nanostructured titanium dioxide photocatalysts and microwave irradiation . This method is efficient and yields the desired product in good quantities.
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable chemistry protocols. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are preferred to minimize environmental impact . These methods not only enhance the yield but also reduce the production costs and waste generation.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-cyano-2H-quinoline-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the cyano group.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-cyano-2H-quinoline-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties.
Industry: It is used in the production of dyes, pigments, and agrochemicals.
Wirkmechanismus
The mechanism of action of methyl 2-cyano-2H-quinoline-1-carboxylate involves its interaction with various molecular targets. The cyano group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death in cancer cells . Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Cyanoquinoline: Lacks the carboxylate ester group.
Methyl quinoline-1-carboxylate: Lacks the cyano group.
Uniqueness
Methyl 2-cyano-2H-quinoline-1-carboxylate is unique due to the presence of both the cyano and carboxylate ester groups, which enhance its reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs .
Eigenschaften
CAS-Nummer |
17954-21-1 |
|---|---|
Molekularformel |
C12H10N2O2 |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
methyl 2-cyano-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)14-10(8-13)7-6-9-4-2-3-5-11(9)14/h2-7,10H,1H3 |
InChI-Schlüssel |
XVEFIJORXXTITB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)N1C(C=CC2=CC=CC=C21)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-3-(3-fluorophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11710949.png)

![ethyl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11710959.png)
![N'-[(3Z)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methylbenzohydrazide](/img/structure/B11710962.png)
![2-[(3-Carboxyphenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B11710969.png)

![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11710980.png)
![N-{1-[(3,4-dimethylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B11710989.png)

![3-[3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propyl]-5-methyl-1H-indole-2-carboxylic acid ethyl ester](/img/structure/B11711000.png)

![2,20-Dinitro-6,7,9,10,12,13,15,16,23,24,26,27,29,30-tetradecahydrodibenzo[B,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine](/img/structure/B11711006.png)
![N,N'-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis[4-(pentyloxy)benzamide]](/img/structure/B11711012.png)

